AHR agonist 4

Immunology Psoriasis Drug Discovery

Investigating AHR's role in immune modulation or psoriasis requires a potent, well-characterized agonist to avoid SAR-driven variability. AHR agonist 4 (compound 24e) solves this need. • **High potency:** EC50 = 0.015 µM for robust pathway activation at low concentrations, minimizing off-target effects. • **Click-ready:** Terminal alkyne group enables CuAAC conjugation to fluorophores or biotin for imaging and pull-down assays. • **In vivo validated:** Alleviates psoriasis-like lesions in IMQ mouse models; ideal lead for anti-psoriasis drug discovery.

Molecular Formula C14H10N4OS
Molecular Weight 282.32 g/mol
Cat. No. B12393004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR agonist 4
Molecular FormulaC14H10N4OS
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC#CCN1C(=C(NC1=S)C=C2C3=CC=CC=C3N=N2)O
InChIInChI=1S/C14H10N4OS/c1-2-7-18-13(19)12(15-14(18)20)8-11-9-5-3-4-6-10(9)16-17-11/h1,3-6,8,19H,7H2,(H,15,20)/b11-8-
InChIKeyXPTQASHTNTVBCS-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AHR Agonist 4: Potent AHR Agonist for Psoriasis


AHR agonist 4 (CAS: 2953023-30-6), also known as compound 24e, is a synthetic small-molecule agonist of the aryl hydrocarbon receptor (AHR) . It is characterized as a 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivative [1]. This compound functions by activating the AHR pathway, leading to the regulation of downstream genes such as CYP1A1, and is specifically associated with modulating the immune balance between Th17/22 and Treg cells [2]. Its primary application is as a lead compound in research for developing new anti-psoriasis therapies [1].

AHR pathway activation and CYP1A1 gene regulation studies
Th17/Treg immune balance modulation research in cellular models
Psoriasis model-response investigation (topical, IMQ-induced mouse model context)

AHR Agonist 4 SAR in Psoriasis Models


Substituting AHR agonist 4 with another in-class AHR agonist is not straightforward due to the significant variation in potency and downstream biological effects revealed by structure-activity relationship (SAR) studies [1]. AHR agonist 4 was identified as the 'most active compound' among a series of novel 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives, with its specific substitution pattern (a prop-2-yn-1-yl group at the N3 position) being crucial for its high potency [1]. Different analogs within the same series can exhibit a wide range of EC50 values, impacting their ability to modulate the Th17/Treg balance and alleviate psoriasis-like symptoms in vivo. Therefore, using a different, less characterized AHR agonist would introduce significant uncertainty regarding target engagement and therapeutic efficacy, making AHR agonist 4 the definitive tool for replicating the published findings in this specific class [1].

SAR-dependent potency variation
N3-substitution pattern (prop-2-yn-1-yl) critically influences AHR activation; other analogs may show reduced target engagement, altering pathway-response interpretation.
In vivo model-response context may differ
Analogs lacking reported in vivo IMQ-model data cannot replicate the published endpoint context; substitution introduces uncertainty in psoriasis lesion alleviation endpoints.
Structural feature mismatch
Absence of the terminal alkyne handle in alternative AHR agonists removes click-chemistry utility for target-engagement and imaging workflows.

AHR Agonist 4: Potency & Efficacy Evidence


Superior Potency vs In-Class Analogs

In the primary discovery paper, AHR agonist 4 (compound 24e) was reported to have an EC50 of 0.015 µM against the AHR, identifying it as the 'most active compound' in a series of novel derivatives [1]. While the publication does not provide a full table of EC50 values for all compounds in the series, the designation of 24e as the most potent indicates that its activity is quantitatively superior to other in-class compounds like 24b, 24f, 24j, and 24k. This establishes a clear potency hierarchy where AHR agonist 4 is the lead molecule for the series.

Series potency rank
Reported
Most active in series; EC50 0.015 µM (15 nM) against AHR
Reported top-ranked activation potency in this chemotype
Fold-differences not reported; class-level comparison
Immunology Psoriasis Drug Discovery

Validated In Vivo Efficacy in a Psoriasis Model

The therapeutic relevance of AHR agonist 4 is confirmed by its performance in a disease-relevant animal model. Topical administration of compound 24e 'substantially alleviated' imiquimod (IMQ)-induced psoriasis-like skin lesions in mice [1]. This in vivo result is a key differentiator from many AHR agonists that may show in vitro activity but lack reported in vivo efficacy in a validated disease model. The study provides a direct link between the compound's mechanism of action (AHR agonism) and a tangible therapeutic outcome, solidifying its value as a lead compound for anti-psoriasis drug discovery.

IMQ model response
Data to verify
Topical administration substantially alleviated IMQ-induced psoriasis-like skin lesions
Reported in vivo model-response endpoint context
Exact scoring not provided; qualitative improvement described
In Vivo Pharmacology Psoriasis Dermatology

Click Chemistry Handle for Target Engagement & Imaging

AHR agonist 4 possesses a terminal alkyne group, which is a bioorthogonal handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This structural feature is absent in many other AHR agonists (e.g., tapinarof, L-kynurenine) and allows for the functionalization of the compound with fluorescent dyes, biotin, or other reporter tags without significantly altering its pharmacology. This capability is a significant advantage for advanced research applications such as cellular target engagement studies, protein pull-down assays, and intracellular localization imaging.

Bioorthogonal handle
Structural feature
Terminal alkyne group compatible with CuAAC click chemistry
Enables target engagement and imaging probe design
Validation in specific assay context required
Chemical Biology Target Engagement Click Chemistry

AHR Agonist 4: Research Applications


In Vitro AHR Activation for Immunology

Researchers studying the role of AHR in immune cell differentiation, particularly the Th17/Treg balance, will find AHR agonist 4 to be a superior tool due to its high potency (EC50 = 0.015 µM) [1]. This allows for robust pathway activation at low concentrations, minimizing potential off-target effects and enabling precise dose-response analyses in cell-based assays such as T-cell polarization or reporter gene assays. The compound's high activity ensures clear, interpretable results in studies of AHR-mediated gene expression (e.g., CYP1A1) and its impact on immune function [1].

In Vivo Lead for Psoriasis Drug Discovery

For academic labs and pharmaceutical companies engaged in anti-psoriasis drug discovery, AHR agonist 4 is a validated lead compound with proven in vivo efficacy [1]. Its ability to substantially alleviate psoriasis-like skin lesions in the IMQ-induced mouse model makes it an ideal starting point for medicinal chemistry optimization and preclinical development. Researchers can use this compound as a positive control in new in vivo studies or as a scaffold for developing new chemical entities with improved pharmacokinetic properties for treating psoriasis and other inflammatory skin conditions [1].

AHR Target Engagement and Localization

The presence of a terminal alkyne group in AHR agonist 4 makes it an invaluable tool for chemical biology applications that are not possible with many other AHR agonists [2]. Scientists can use CuAAC click chemistry to conjugate the compound to a variety of reporter molecules (e.g., fluorophores, biotin) [2]. This enables sophisticated experiments such as cellular imaging to track AHR localization, pull-down assays to identify AHR-interacting proteins, and target engagement studies to confirm direct binding in a cellular context. This application significantly expands the compound's utility beyond traditional pharmacology studies.

Application
Selection Property
Validation Focus
AHR pathway immune cell differentiation studies
AHR activation potency context
Th17/Treg and CYP1A1 gene expression endpoints
Psoriasis model-response investigation
In vivo model-response context
IMQ-induced skin lesion endpoint review
AHR target engagement and localization
Bioorthogonal alkyne handle
Click-chemistry probe and pull-down assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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